8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinases (CDK4 and CDK6) by binding to their active sites, leading to the degradation of these proteins . This inhibition disrupts the cell cycle, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
LY3009120: A pan-RAF inhibitor with a similar pyrido[2,3-d]pyrimidin core.
BSJ-03-204: Another compound with a pyrido[2,3-d]pyrimidin structure, known for its kinase inhibition properties.
Uniqueness
8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern and the presence of a methoxyphenethyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H24N4O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
8-[2-(3-methoxyphenyl)ethyl]-4-methyl-2-(methylaminomethyl)-5,6-dihydropyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H24N4O2/c1-13-16-7-8-18(24)23(19(16)22-17(21-13)12-20-2)10-9-14-5-4-6-15(11-14)25-3/h4-6,11,20H,7-10,12H2,1-3H3 |
InChI Key |
HFDQJYRJYWEGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(=O)N(C2=NC(=N1)CNC)CCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.